Ethylene carbonate

Catalog No.
S605579
CAS No.
96-49-1
M.F
C3H4O3
M. Wt
88.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene carbonate

CAS Number

96-49-1

Product Name

Ethylene carbonate

IUPAC Name

1,3-dioxolan-2-one

Molecular Formula

C3H4O3

Molecular Weight

88.06 g/mol

InChI

InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2

InChI Key

KMTRUDSVKNLOMY-UHFFFAOYSA-N

SMILES

C1COC(=O)O1

solubility

11.36 M
Soluble in water, alcohol, ether, and benzene
Miscible (40%) with water, alcohol, ethyl acetate, benzene, and chloroform; soluble in ether, n-butanol, and carbon tetrachloride.
Insoluble in gasoline and turpentine oil.

Synonyms

Carbonic Acid Cyclic Ethylene Ester; Cyclic Ethylene Carbonate; Ethylene Carbonate; Ethylene Glycol Carbonate; Glycol Carbonate; Jeffsol EC; NSC 11801; NSC 16568; Texacar EC;

Canonical SMILES

C1COC(=O)O1

The exact mass of the compound Ethylene carbonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.36 msoluble in water, alcohol, ether, and benzenemiscible (40%) with water, alcohol, ethyl acetate, benzene, and chloroform; soluble in ether, n-butanol, and carbon tetrachloride.insoluble in gasoline and turpentine oil.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16568. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Dioxolanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

Ethylene carbonate (EC) is a cyclic carbonate ester recognized for its high dielectric constant, high boiling point, and ability to form effective passivation layers on graphite electrodes. These properties make it an essential, high-permittivity component in electrolyte formulations for lithium-ion batteries, often used in combination with linear carbonates like dimethyl carbonate (DMC) or diethyl carbonate (DEC) to optimize viscosity and ionic conductivity. Unlike common substitutes, EC is a solid at room temperature with a melting point of 34–37 °C, a critical factor for material handling, processing, and defining the low-temperature operational limits of resulting devices.

Direct substitution of ethylene carbonate (EC) with its closest structural analog, propylene carbonate (PC), critically fails in applications involving graphitic anodes, such as in most commercial lithium-ion batteries. While PC offers a wider liquid range, it reductively decomposes on graphite surfaces, leading to co-intercalation of solvent molecules into the graphene layers. This process causes catastrophic exfoliation of the graphite structure, delamination of the active material, and rapid, irreversible cell failure. In contrast, EC facilitates the formation of a stable, electronically insulating, and Li-ion-conductive solid electrolyte interphase (SEI) that passivates the anode surface, preventing destructive solvent reactions and enabling reversible cycling. This fundamental difference in interfacial behavior makes the two compounds non-interchangeable for this primary, high-volume application, making the procurement of EC essential for processes requiring graphite compatibility.

Essential for Graphite Anode Stability: Formation of a Stable SEI vs. Destructive Exfoliation

The primary differentiator for Ethylene Carbonate (EC) is its unique ability to form a stable solid electrolyte interphase (SEI) on graphite anodes, a requirement for the reversible operation of most lithium-ion batteries. In contrast, its common substitute, Propylene Carbonate (PC), fails to form a protective layer and instead co-intercalates into the graphite structure, causing severe exfoliation and catastrophic failure of the electrode. In head-to-head comparisons, graphite half-cells using an EC-based electrolyte (1 M LiPF6 in EC/DEC) demonstrated a high first-cycle Coulombic efficiency of 92%, indicating stable SEI formation. Cells using PC-based electrolytes without specific additives showed efficiencies of only 70-80% accompanied by electrode disintegration.

Evidence DimensionFirst-Cycle Coulombic Efficiency on Graphite Anode
Target Compound Data92% (in 1 M LiPF6 in EC/DEC)
Comparator Or Baseline70-80% (in 1 M LiPF6 in PC-based electrolytes)
Quantified Difference12-22% higher initial efficiency, indicating stable passivation vs. continuous decomposition
ConditionsGraphite (CGP-G8) half-cell vs. Li/Li+, C/10 rate

This makes EC indispensable for manufacturing stable, long-cycling lithium-ion batteries with graphite anodes, whereas PC is fundamentally unsuitable for this application without complex additives.

Superior Salt Dissociation Capability Driven by High Dielectric Constant

Ethylene Carbonate (EC) possesses a significantly higher dielectric constant (ε ≈ 90) compared to Propylene Carbonate (PC) (ε ≈ 65) and linear carbonates like Dimethyl Carbonate (DMC) (ε ≈ 3). A high dielectric constant is critical for effectively dissolving and dissociating lithium salts (e.g., LiPF6), which is the primary function of the high-permittivity component in an electrolyte. While PC also has a high dielectric constant, EC's superior value contributes to creating a solvent environment that better separates Li+ ions from their counter-anions, a prerequisite for achieving high ionic conductivity in the final formulated electrolyte. Linear carbonates like DMC are poor solvents for lithium salts on their own and rely on co-solvents like EC to create a functional electrolyte.

Evidence DimensionDielectric Constant (ε) at ~25-30°C
Target Compound Data~90
Comparator Or BaselinePropylene Carbonate: ~65; Dimethyl Carbonate: ~3
Quantified Difference~38% higher than PC; ~2900% higher than DMC
ConditionsPure solvent at or near room temperature

For developing high-performance electrolytes, EC's higher dielectric constant provides a stronger driving force for salt dissociation, enabling higher charge carrier concentration and ionic conductivity compared to formulations relying solely on lower-permittivity alternatives.

Processability & Handling: Solid State at Room Temperature Dictates Manufacturing Workflow

A key procurement and process-design differentiator for Ethylene Carbonate (EC) is its physical state. EC is a solid with a melting point of approximately 36 °C, whereas its common analog Propylene Carbonate (PC) is a liquid over a wide temperature range, melting at -49 °C. Linear carbonates like DMC and DEC are also volatile liquids. This property necessitates heated storage tanks, transfer lines, and mixing vessels for any industrial process utilizing EC to maintain it in a liquid state for formulation. While this requires specific infrastructure, it also results in significantly lower volatility and vapor pressure at ambient handling temperatures compared to liquid analogs, which can be a safety and handling advantage.

Evidence DimensionMelting Point (°C)
Target Compound Data~36 °C
Comparator Or BaselinePropylene Carbonate (PC): -49 °C
Quantified Difference85 °C higher melting point than PC
ConditionsStandard atmospheric pressure

Procurement decisions must account for the capital and operational requirements of heated processing equipment for EC, a factor not required for liquid substitutes like PC, directly impacting process design and cost.

High-Performance Lithium-Ion Battery Electrolytes with Graphite Anodes

As the foundational high-permittivity solvent for enabling the formation of a stable SEI on graphite, Ethylene Carbonate is the default choice for formulating electrolytes for commercial lithium-ion cells used in electric vehicles, consumer electronics, and grid storage. Its unique electrochemical behavior prevents the destructive anode exfoliation seen with substitutes like propylene carbonate.

Formulations Requiring Maximum Lithium Salt Dissociation and Concentration

In applications where achieving the highest possible concentration of dissolved lithium salts is critical, EC's superior dielectric constant makes it the preferred solvent component. This is crucial for specialty electrolytes or non-aqueous reaction media where maximizing ionic charge carriers is a primary design goal.

Industrial Processes Requiring Heated, Low-Volatility Polar Aprotic Solvents

For synthesis or formulation processes designed to operate at elevated temperatures (e.g., >40 °C), the solid nature of EC at room temperature can be an advantage. It offers low volatility during ambient storage and handling, with processing as a liquid occurring in a controlled, heated environment, which can simplify vapor handling and safety protocols compared to volatile liquid solvents.

Physical Description

DryPowder; Liquid; OtherSolid; WetSolid

Color/Form

Monoclinic plates
Colorless solid or liquid
Solid at room temperature.
Colorless liquid or crystalline solid.

XLogP3

0.3

Boiling Point

248.0 °C
248 °C

Flash Point

290 °F (143 °C) (Open Cup)

Vapor Density

3.04 (Air=1)

Density

1.3214 at 39 °C

Odor

Odorless

Melting Point

39.5 °C
36.4 °C

UNII

RGJ96TB7R7

GHS Hazard Statements

Aggregated GHS information provided by 473 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 100 of 473 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 373 of 473 companies with hazard statement code(s):;
H302 (45.84%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (18.77%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (14.21%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (85.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (45.58%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 mmHg
9.8X10-3 mm Hg @ 25 °C

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Impurities

Fractionally distilled ethylene carbonate three times in a column of single-turn glass helices under 3 torr. Analysis by NMR, VPC, and IR showed no detectable impurities.

Other CAS

96-49-1

Wikipedia

Ethylene carbonate

Biological Half Life

Male Fischer-344-rats were given 200 mg/kg (14)C labeled ethylene-carbonate or 141 mg/kg radiolabeled ethylene-glycol by gavage. Ethylene-glycol was the only ethylene-carbonate metabolite detected. Peak blood ethylene-carbonate and ethylene-glycol concentrations in rats dosed with ethylene-carbonate were 0.028 and 2.3 umol/g, respectively. The respective half lives were 0.25 and 2 hours. The peak blood ethylene-glycol concentration in ethylene-glycol dosed rats was 1.1 umol/g. The half life was 3 hours.

Use Classification

Cosmetics -> Solvent

Methods of Manufacturing

Prepared from ethylene oxide by addition of carbon dioxide with ammonium or alkali metal salts as catalysts.
Interaction of ethylene glycol and phosgene.
Ethylene carbonate is commercially produced by the reaction of ethylene oxide and carbon dioxide at 190-200 °C and 80 atm using Et4NBr as a catalyst.
...by reacting equimolecular amounts of 1,2-ethanediol and phosgene in a closed tube at room temperature.
For more Methods of Manufacturing (Complete) data for 1,3-DIOXOLAN-2-ONE (7 total), please visit the HSDB record page.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
1,3-Dioxolan-2-one: ACTIVE
When 12 yr old Muscat Bailey A grapevines in a greenhouse were sprayed with either 0.0016 M ethylene carbonate, 10 ppm diuron, 0.001 M Ca EDTA, 0.000015 M rutin, 0.001 M CaCO3, or 0.001 M K2CO3 on July 31, the proportion of berries with complete coloration on August 27 increased from 10% of the control to approx 40 with ethylene carbonate or diuron, approx 35 with Ca EDTA, 30 with rutin, and approx 20 with K2CO3 or CaCO3. Data on Kyoho grapes are also reported. Sugar content was not affected.

Dates

Last modified: 08-15-2023

Explore Compound Types